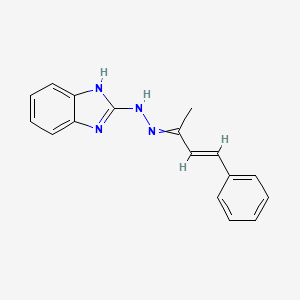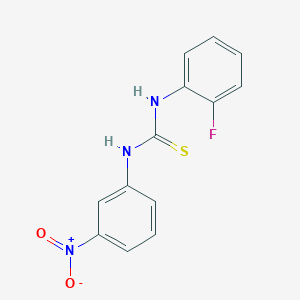
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea, also known as FNPT, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a thiourea derivative that has been synthesized through a variety of methods and has been found to possess interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is not fully understood, but it has been proposed that it acts through various pathways. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the expression of various oncogenes and activate tumor suppressor genes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to possess interesting biochemical and physiological effects. In anti-cancer studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the expression of oncogenes. In anti-inflammatory studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In imaging studies, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe. In anti-cancer studies, future directions could include the optimization of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea for specific cancer types and the development of combination therapies with other anti-cancer agents. In anti-inflammatory studies, future directions could include the development of more potent and selective anti-inflammatory agents based on N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea. In imaging studies, future directions could include the development of new imaging techniques based on the strong fluorescence properties of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea.
Conclusion:
In conclusion, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in various fields. It has been synthesized through various methods and has been found to possess interesting biochemical and physiological effects. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its potential applications in various fields. However, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has several potential future directions, including its potential as an anti-cancer agent, anti-inflammatory agent, and fluorescent probe.
Synthesis Methods
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been synthesized through various methods, including the reaction of 2-fluoroaniline with 3-nitrobenzoyl isothiocyanate in the presence of a base. Another method includes the reaction of 2-fluoroaniline with 3-nitrobenzaldehyde in the presence of a base and thiourea. These methods have been optimized to produce high yields of N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea with good purity.
Scientific Research Applications
N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to possess interesting biochemical and physiological effects, making it a potential candidate for drug development. In medicinal chemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In pharmacology, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In biochemistry, N-(2-fluorophenyl)-N'-(3-nitrophenyl)thiourea has been studied for its potential as a fluorescent probe. It has been found to exhibit strong fluorescence properties, making it a potential candidate for imaging applications.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-11-6-1-2-7-12(11)16-13(20)15-9-4-3-5-10(8-9)17(18)19/h1-8H,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZAJVIBLQRRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)
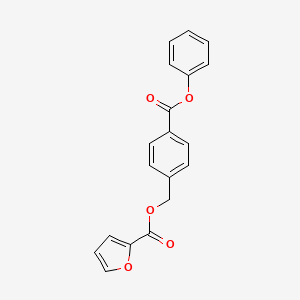
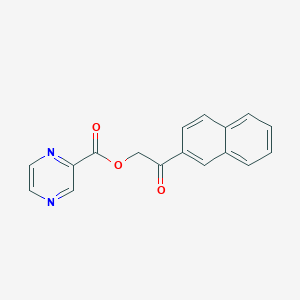
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)
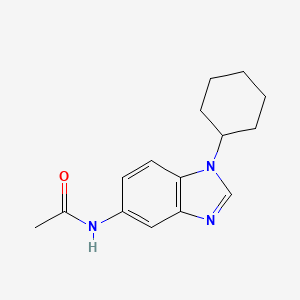
![1-(4-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5830825.png)
![N'-{[(2,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5830827.png)
![1-[(4-hydroxy-3-methoxyphenyl)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5830841.png)


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
